molecular formula C7H18ClN3O2S B1468368 4-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride CAS No. 873537-37-2

4-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

Cat. No. B1468368
CAS RN: 873537-37-2
M. Wt: 243.76 g/mol
InChI Key: AKMJUXUGXYGOSJ-UHFFFAOYSA-N
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Description

4-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 873537-37-2 . It has a molecular weight of 243.76 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-7(8)4-6-10;/h7H,3-6,8H2,1-2H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 243.76 .

Scientific Research Applications

Facile Synthesis and Inhibitory Effects on Human Carbonic Anhydrase Isoenzymes

A study by Yeşildağ et al. (2014) presented a facile, highly efficient, and clean one-pot synthesis of acridine sulfonamide derivatives, highlighting the reaction of dimedone, 4-amino-N-(diaminomethylene)benzenesulfonamide, and aromatic aldehydes. This synthesis method offers several advantages, such as the use of water as a green solvent, high yields, and an efficient one-pot procedure. Moreover, the synthesized acridine sulfonamides showed inhibitory effects on human carbonic anhydrase isoenzymes, indicating potential applications in designing inhibitors for these enzymes (Yeşildağ et al., 2014).

Synthesis and Complexation with Metal Ions

Research by Orie et al. (2021) focused on the synthesis of tosylated 4-aminopyridine and the complexation of tosylated 4-aminopyridine with Ni(II) and Fe(II) ions. The study explored the potential of sulfonamide derivatives in forming complexes with transition metals, which could enhance the biological and catalytic potential of these compounds in the pharmaceutical and chemical industries (Orie et al., 2021).

Anticancer Activity through Pro-apoptotic Effects

Cumaoğlu et al. (2015) synthesized new sulfonamide derivatives and investigated their pro-apoptotic effects on cancer cells by activating p38/ERK phosphorylation. These compounds showed significant potential in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes, highlighting their possible use in developing anticancer therapies (Cumaoğlu et al., 2015).

Sulfonamide as a Functional Group in Drug Design

Sulfonamides, including compounds similar to 4-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, play a crucial role in drug design due to their presence in many marketed drugs. Their versatility and efficacy in medicinal chemistry underscore the importance of the sulfonamide group in developing new therapeutics (Kalgutkar et al., 2010).

Investigation of Tautomeric Behavior

Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives using spectroscopic methods. This study highlights the importance of understanding molecular conformation or tautomeric forms, which are directly related to the pharmaceutical and biological activities of these compounds (Erturk et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-amino-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-7(8)4-6-10;/h7H,3-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMJUXUGXYGOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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